

# Quantitative Data Profile of Gisadenophil Besylate

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## Compound Focus: Gisadenafil Besylate

CAS No.: 334827-98-4

Cat. No.: S004610

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The table below summarizes the key quantitative data available for **Gisadenafil besylate** from various chemical and biological suppliers.

Parameter	Value / Description	Source
IC <sub>50</sub> (PDE5)	1.23 nM [1] [2] [3] or 3.6 nM [4] [5]	Supplier & Bioactivity Data
Selectivity (PDE5 vs. PDE6)	>100-fold selective [1] [2]	Supplier & Bioactivity Data
Selectivity (PDE5 vs. PDE1A)	~2500-fold selective (IC <sub>50</sub> for PDE1A = 9.1 μM) [4] [5]	Supplier & Bioactivity Data
Molecular Weight	677.79 g/mol [1] [4] [2]	Chemical Data
Molecular Formula	C <sub>29</sub> H <sub>39</sub> N <sub>7</sub> O <sub>8</sub> S <sub>2</sub> [1] [4]	Chemical Data
CAS Number	334827-98-4 [1] [4] [2]	Chemical Data
Solubility (DMSO)	80-100 mg/mL (118-147.54 mM) [1] [4]	Solubility Data
Solubility (Water)	1-6.78 mg/mL (1.48-10 mM) [1] [4] [2]	Solubility Data

Parameter	Value / Description	Source
In Vivo Model (Dose)	Male Tat-transgenic mice; 0.25 mg/kg (ip, 5 days) or 2 mg/kg (ip, single dose) [1] [4] [5]	Experimental Data

## Detailed Experimental Protocols

The search results provide methodologies for both *in vitro* and *in vivo* studies on **Gisadenafil besylate**.

### In Vitro Assay: PDE5 Inhibitor Potency and Selectivity

This protocol is used to determine the IC<sub>50</sub> value and selectivity of Gisadenafil [4] [5].

- **Objective:** To directly evaluate the potency and selectivity of Gisadenafil for PDE5A over PDE1A.
- **Experimental System:** Recombinant **PDE5A and PDE1A** overexpressed in **COS-7 cells**.
- **Method:**
  - Express the recombinant PDE isozymes in the cell system.
  - Treat with varying concentrations of **Gisadenafil besylate**.
  - Measure the inhibition of enzymatic activity to calculate the half-maximal inhibitory concentration (IC<sub>50</sub>).
- **Key Findings:**
  - The IC<sub>50</sub> for PDE5A was reported as **1.23 nM** [1] or **3.6 nM** [4] [5].
  - The IC<sub>50</sub> for PDE1A was **9.1 μM**, demonstrating high selectivity for PDE5 [4] [5].

### In Vivo Protocol: Cerebrovascular Reactivity in a Murine Model

This study investigated the potential therapeutic effect of Gisadenafil on cerebrovascular function in a neuroinflammatory model [1] [4] [5].

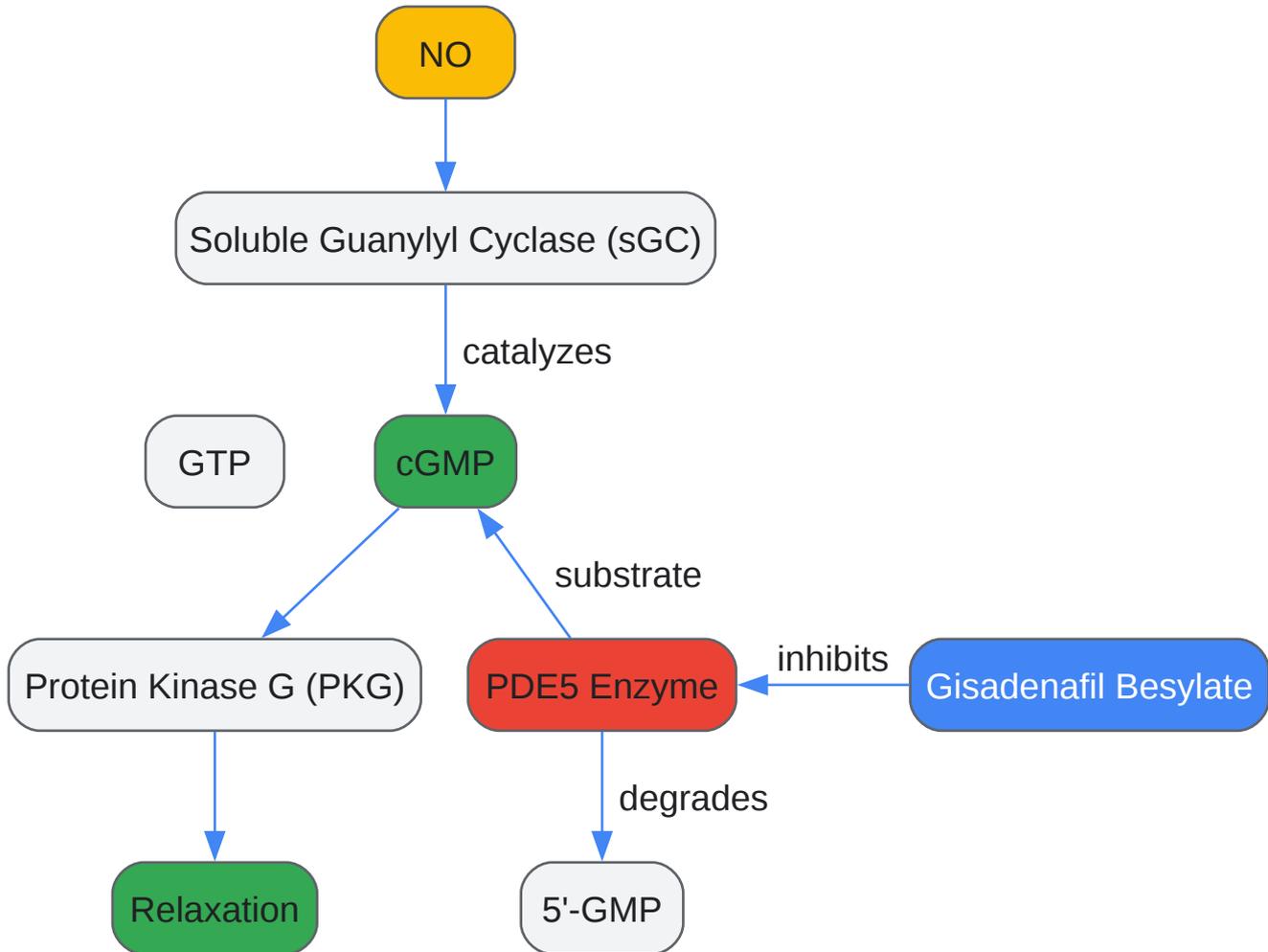
- **Objective:** To assess if Gisadenafil could improve cerebrovascular reactivity in response to hypercapnia (high CO<sub>2</sub>).
- **Animal Model:** **Doxycycline-inducible HIV-1 Tat transgenic mice (GFAP-driven)**, which model HIV-associated neuroinflammation.
- **Dosing Regimen:**
  - **Gisadenafil besylate** was administered via **intraperitoneal (ip) injection**.

- One study used **0.25 mg/kg daily for 5 days** [1].
- Another used a single dose of **2 mg/kg**, with measurements taken 2 hours post-injection [4] [5].
- **Challenge and Measurement:**
  - On the final day, mice were subjected to a **5-minute hypercapnia challenge (5% CO<sub>2</sub>)**.
  - **Cortical blood flow** was measured, and the **dilation of small (<25 μm) and larger arterioles** was quantified.
- **Key Findings:**
  - Gisadenafil treatment **significantly improved the cortical blood flow response** in Tat mice, increasing it from 11.6% to 17.5% above baseline [1].
  - It also **restored dilation of small arterioles** to 20.6%, though it did not recover the dilation of larger vessels [1] [4] [5].

## Mechanism of Action and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the proposed mechanism of Gisadenafil and the workflow of the *in vivo* experiment.

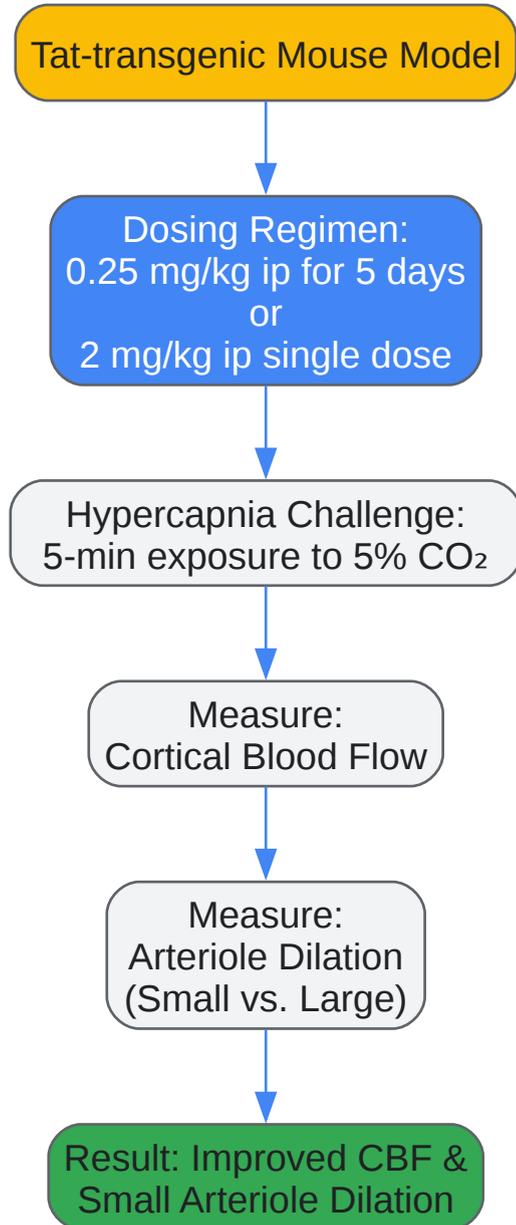
## PDE5 Inhibition Mechanism



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*Mechanism of Gisadenafil: PDE5 inhibition increases cGMP, promoting smooth muscle relaxation.*

## In Vivo Experimental Workflow



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*In vivo workflow: Gisadenafil treatment in a mouse model improves vascular response to hypercapnia.*

## Context from Related PDE5 Research

While specific signaling pathways in the bladder for Gisadenafil are not detailed, research on **Sildenafil** (another PDE5 inhibitor) in human detrusor smooth muscle suggests that PDE5 inhibitor-induced relaxation

is complex [6]. The process involves not only the expected **cGMP pathway** but also **cAMP-dependent pathways** and the activation of **calcium-activated potassium channels (BKCa and SKCa)** and **ATP-sensitive potassium (KATP) channels** [6]. This indicates a multifaceted mechanism that may extend beyond a single pathway.

## Summary

**Gisadenafil besylate** is a potent and selective PDE5 inhibitor with a well-defined core pharmacological profile. The experimental data supports its activity in both biochemical (*in vitro*) and disease-relevant physiological (*in vivo*) models.

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## References

1. | UK 369003-26 | PDE5 inhibitor | TargetMol Gisadenafil besylate [targetmol.com]
2. Supplier | CAS... | Tocris Bioscience Gisadenafil besylate [tocris.com]
3. Gisadenafil besylate | Phosphodiesterase Inhibitors [rndsystems.com]
4. Gisadenafil besylate (UK 369003-26) | Phosphodiesterase(PDE) [invivochem.com]
5. | CAS#:334827-98-4 | Chemsrvc Gisadenafil besylate [chemsrc.com]
6. Signalling pathways involved in sildenafil-induced relaxation ... [pmc.ncbi.nlm.nih.gov]

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